molecular formula C18H23ClN4O3 B2832940 ethyl 2-oxo-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetate hydrochloride CAS No. 1189711-89-4

ethyl 2-oxo-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetate hydrochloride

Cat. No. B2832940
CAS RN: 1189711-89-4
M. Wt: 378.86
InChI Key: KWXDALQCKXQFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Single-crystal X-ray analysis can provide detailed information about the arrangement of atoms in the crystal and the length and angles of the chemical bonds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the ester group could undergo hydrolysis, transesterification, or reduction reactions. The piperazine and imidazole rings might participate in substitution reactions or act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, and stability would depend on the specific structure of the compound. For example, the presence of polar functional groups like the ester could enhance solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Studies : Novel piperazine derivatives, including structures similar to the one , have been synthesized and evaluated for their antimicrobial activities. For instance, Rajkumar, Kamaraj, and Krishnasamy (2014) developed a series of compounds showing significant antibacterial and antifungal activities, emphasizing the potential of such structures in developing new antimicrobial agents (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).

  • Anticancer Prodrug Determination : A novel anticancer prodrug's determination using adsorptive stripping voltammetry highlights the analytical applications of related chemical entities in biomedical research. This demonstrates the importance of such compounds in developing sensitive and specific methods for drug monitoring in biological samples (A. Stępniowska, M. Sztanke, T. Tuzimski, M. Korolczuk, K. Sztanke, 2017).

  • Chemical Synthesis and Transformations : The synthesis of new optically active imidazole oxides demonstrates the chemical versatility of compounds containing the ethyl 2-oxo-2-(piperazin-1-yl)acetate moiety. Such compounds can undergo various transformations, including sulfur-transfer reactions and reductions, showcasing their utility in creating complex molecular architectures with potential biological activities (M. Jasiński, G. Mlostoń, A. Linden, H. Heimgartner, 2008).

  • Drug Development and Characterization : The study of impurity profiles in drug substances is crucial for pharmaceutical development. For example, the impurity profile determination of a glycoprotein IIb/IIIa antagonist, a thrombotic disorder treatment candidate, underlines the significance of such analyses in ensuring drug safety and efficacy (A. Thomasberger, F. Engel, K. Feige, 1999).

Material Science and Magnetic Properties

  • Magnetic Property Investigation : The study of hydrochloride crystals based on related imidazo-pyridinyl structures reveals the influence of crystal-stacking structures on magnetic properties. This research demonstrates the potential of such compounds in designing materials with specific magnetic behaviors, contributing to advancements in materials science (Guo-Ping Yong, Yiman Zhang, Wenlong She, 2013).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For instance, many drugs that contain a piperazine ring act as antagonists at the 5-HT2A receptor, a subtype of the serotonin receptor .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Standard safety measures should be taken when handling this compound, including the use of personal protective equipment. The compound should be properly disposed of in accordance with local regulations .

Future Directions

Future research could focus on exploring the potential biological activities of this compound. Given the presence of the piperazine and imidazole rings, this compound could be investigated for potential activity against various biological targets .

properties

IUPAC Name

ethyl 2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-2-oxoacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3.ClH/c1-3-25-17(24)16(23)20-10-12-21(13-11-20)18-19-8-9-22(18)15-6-4-14(2)5-7-15;/h4-9H,3,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXDALQCKXQFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C2=NC=CN2C3=CC=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-oxo-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.